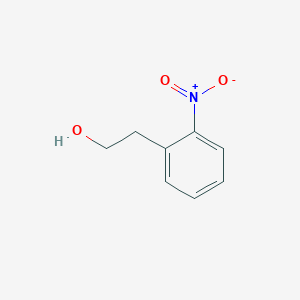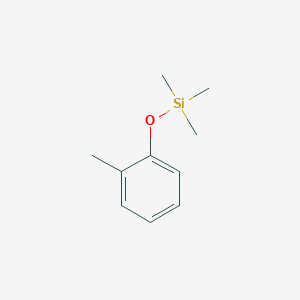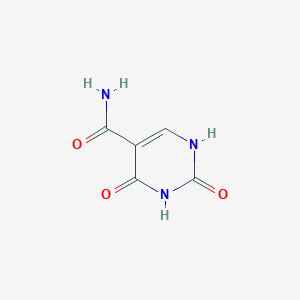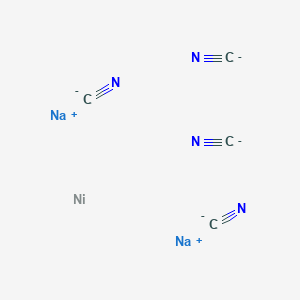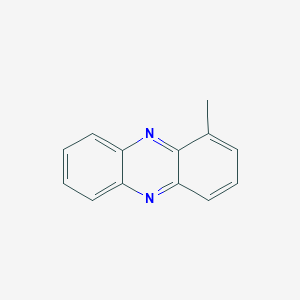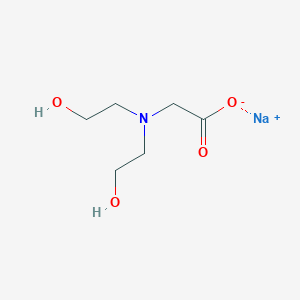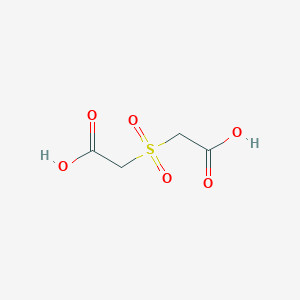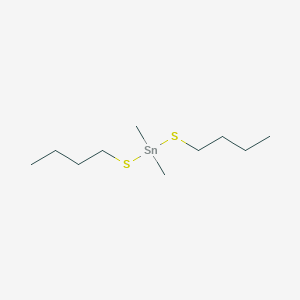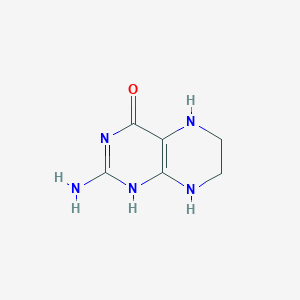
Tetrahydropterin
説明
Tetrahydropterin, also known as Tetrahydrobiopterin (BH4), is an essential cofactor in the synthesis of nitric oxide and monoamine neurotransmitters . It is also crucial for the metabolism of phenylalanine and lipid esters .
Synthesis Analysis
BH4 is synthesized from guanosine triphosphate (GTP) by three chemical reactions mediated by the enzymes GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SR) . BH4 can be oxidized by one or two electron reactions, to generate BH4 or BH3 radical and BH2, respectively .
Molecular Structure Analysis
The molecular structure of Tetrahydropterin is that of a reduced pteridine derivative . The side chain structures of the compounds were determined by a combination of chemical means .
Chemical Reactions Analysis
BH4 homeostasis determines the role of NOS, affecting the production of nitric oxide (NO) and oxygen free radicals . Under conditions of oxidative stress, such as UV-radiation and ionizing radiation, BH4 availability is diminished due to its oxidation, which subsequently leads to NOS uncoupling and generation of highly oxidative free radicals .
Physical And Chemical Properties Analysis
The physical properties of tetrahydropterin, such as its solubility, stability, and color changes upon oxidation, are significant for its biological functions .
科学的研究の応用
Role as an Enzyme Cofactor
Tetrahydrobiopterin is an endogenous cofactor for some enzymatic conversions of essential biomolecules . It plays a crucial role in the metabolism of phenylalanine and lipid esters .
Nitric Oxide Production
BH4 is involved in the production of nitric oxide, a molecule that plays a significant role in vascular health .
Neurotransmitter Synthesis
BH4 is a key regulator in the synthesis of neurotransmitters such as serotonin, nor-epinephrine, and dopamine . The imbalance of BH4 may affect neurotransmitter production, leading to many abnormalities in the central nervous system .
Cytoprotective Pathways
BH4 supports essential pathways to generate energy, enhance the antioxidant resistance of cells against stressful conditions, and protect from sustained inflammation . It is finely regulated by the interaction of three different metabolic pathways, thus assuring specific intracellular concentrations .
Mitochondrial Activity
The availability of BH4 is crucial for mitochondrial activity . It has potential use as a new pharmacological option for diseases in which mitochondrial dysfunction has been implicated, including chronic metabolic disorders, neurodegenerative diseases, and primary mitochondriopathies .
Neuropsychological Disorders
BH4 plays multiple roles in neuropsychological disorders . It has therapeutic potential in various brain diseases that involve neurotransmitters . Modulation of BH4 may provide a novel strategy in various neuropsychological conditions .
Chronic Kidney Disease
Apart from PKU studies, tetrahydrobiopterin has participated in clinical trials studying other approaches to solving conditions resultant from a deficiency of tetrahydrobiopterin, including chronic kidney disease .
Hypertension and Endothelial Dysfunction
Tetrahydrobiopterin has also been studied for its role in hypertension and endothelial dysfunction .
作用機序
Target of Action
Tetrahydropterin, also known as BH4, primarily targets aromatic amino acid hydroxylase enzymes . These enzymes include phenylalanine-4-hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) . These enzymes play crucial roles in the synthesis of neurotransmitters such as serotonin, nor-epinephrine, and dopamine .
Mode of Action
BH4 acts as a cofactor for these enzymes, enabling them to convert amino acids into essential molecules . For instance, it allows PAH to convert phenylalanine to tyrosine . During the hydroxylation process, BH4 loses two electrons and is regenerated in vivo in an NADH-dependent reaction .
Biochemical Pathways
BH4 is involved in several biochemical pathways. It is essential for the conversion of phenylalanine to tyrosine by PAH, the conversion of tyrosine to L-dopa by TH, and the conversion of tryptophan to 5-hydroxytryptophan via TPH . It also plays a role in the synthesis of nitric oxide . The imbalance of BH4 can affect neurotransmitter production, leading to abnormalities in the central nervous system .
Pharmacokinetics
The pharmacokinetics of BH4, when administered as sapropterin dihydrochloride, have been studied. Absorption is rapid, occurring within 0.6–2.9 hours, with a half-life of 6.7 hours . This pharmacokinetic profile supports once-daily dosing without evidence of accumulation .
Result of Action
The primary result of BH4’s action is the synthesis of monoamine neurotransmitters and the breakdown of phenylalanine . This leads to the production of essential neurotransmitters like dopamine and serotonin . It also reduces the level of phenylalanine in the bloodstream, thereby reducing the toxic effects of this amino acid .
Action Environment
The action of BH4 can be influenced by environmental factors. For instance, mutations in genes that produce enzymes critical for producing and recycling BH4 can lead to tetrahydrobiopterin deficiency . This deficiency can affect neurotransmitter production and lead to various neuropsychological conditions .
将来の方向性
There is potential for modulating cellular radiosensitivity through BH4 metabolism . Advances have demonstrated that it is possible to modulate cellular radiosensitivity through BH4 metabolism . There is also evidence about the potential use of BH4 as a new pharmacological option for diseases in which mitochondrial dysfunction has been implicated, including chronic metabolic disorders, neurodegenerative diseases, and primary mitochondriopathies .
特性
IUPAC Name |
2-amino-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h8H,1-2H2,(H4,7,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEUHAUGJSOEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143514 | |
| Record name | Tetrahydropterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydropterin | |
CAS RN |
1008-35-1 | |
| Record name | Tetrahydropterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydropterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-TETRAHYDROPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2RCW24GCG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of tetrahydrobiopterin (BH4) in phenylalanine hydroxylase activity?
A1: BH4 serves as an essential cofactor for phenylalanine hydroxylase (PAH), an enzyme that catalyzes the hydroxylation of phenylalanine to tyrosine. [, , , , ] During this reaction, BH4 undergoes oxidation, forming a 4a-hydroxytetrahydropterin intermediate. [, , , ] This intermediate can then be dehydrated to a quinonoid dihydropterin, which is subsequently regenerated to BH4 by dihydropteridine reductase. [, , , ]
Q2: How does the presence of tyrosine impact the reaction catalyzed by PAH?
A2: Interestingly, in the presence of tyrosine, PAH can catalyze the oxidation of BH4 without hydroxylating phenylalanine. [] This uncoupled reaction produces hydrogen peroxide and the 4a-hydroxytetrahydropterin intermediate, suggesting alternative breakdown pathways from a common 4a-hydroperoxytetrahydropterin precursor. []
Q3: What is the significance of tetrahydropterins in nitric oxide synthases (NOSs)?
A3: Tetrahydropterins, particularly BH4, are crucial for the activity of NOSs. [, ] They donate electrons to the heme group at the NOS active site, leading to the formation of a tetrahydropterin-derived radical intermediate. [, ] This electron transfer is essential for both steps of NO synthesis: the Nω-hydroxylation of L-arginine and the subsequent three-electron oxidation to L-citrulline and NO. []
Q4: What is the molecular formula and weight of tetrahydrobiopterin (BH4)?
A4: The molecular formula of BH4 is C9H15N5O3, and its molecular weight is 241.25 g/mol.
Q5: What spectroscopic techniques are used to characterize tetrahydropterins?
A5: Various spectroscopic techniques are employed to characterize tetrahydropterins, including UV/Vis spectroscopy, NMR spectroscopy, and mass spectrometry. [, , , ] UV/Vis spectroscopy helps analyze the characteristic absorbance properties of different pterin forms (tetrahydro, dihydro, quinonoid). [, ] NMR spectroscopy provides structural information, including the conformation and stereochemistry of tetrahydropterin derivatives. [, , ] Mass spectrometry is used to determine the molecular weight and confirm the identity of synthesized or isolated tetrahydropterins. [, ]
Q6: What is the role of metal ions in the catalytic mechanism of 6-pyruvoyltetrahydropterin synthase (PTPS)?
A6: PTPS, a key enzyme in BH4 biosynthesis, requires both Zn2+ and Mg2+ for its activity. [, , ] Zn2+ is crucial for substrate binding, promoting proton release by polarizing carbon-oxygen bonds, and preventing unwanted side chain cleavage. [] Mg2+ likely facilitates the binding and positioning of the substrate dihydroneopterin triphosphate. []
Q7: How do bacterial and mammalian PTPS homologues differ in their catalytic activity?
A7: While both bacterial and mammalian PTPS homologues utilize the same substrate (dihydroneopterin triphosphate), they produce different products. [, ] Mammalian PTPS generates 6-pyruvoyltetrahydropterin, whereas bacterial PTPS catalyzes the formation of 6-carboxy-5,6,7,8-tetrahydropterin. [, ] Structural studies revealed that specific amino acid residues in bacterial PTPS (Trp51 and Phe55) contribute to substrate stabilization and the observed activity difference. [] Mutating these residues to the corresponding amino acids found in mammalian PTPS shifted the bacterial enzyme's activity towards 6-pyruvoyltetrahydropterin production. []
Q8: What are the key catalytic residues involved in the activity of 4a-hydroxytetrahydropterin dehydratase?
A8: The dehydration of 4a-hydroxytetrahydropterins is crucial for BH4 regeneration. 4a-hydroxytetrahydropterin dehydratase catalyzes this step, and its activity relies on three conserved histidine residues (H61, H62, and H79). [] H61 and H79 act as general acid catalysts for the stereospecific elimination of the 4a-hydroxyl group, while H62 primarily participates in substrate binding with an additional contribution to base catalysis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
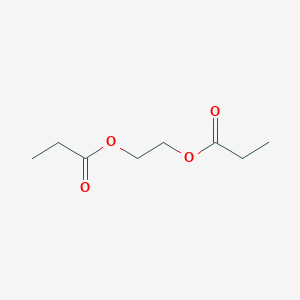
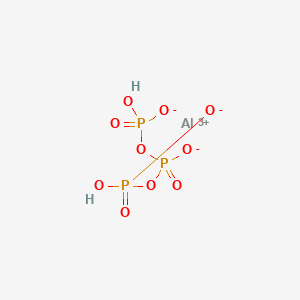
![2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate](/img/structure/B86418.png)
![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)
